molecular formula C18H15ClN4O B15213359 N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide CAS No. 342899-40-5

N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide

Cat. No.: B15213359
CAS No.: 342899-40-5
M. Wt: 338.8 g/mol
InChI Key: NNTZVIHITIBXIB-UHFFFAOYSA-N
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Description

N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyridine intermediates, followed by their functionalization and coupling. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom in the isoquinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

342899-40-5

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide

InChI

InChI=1S/C18H15ClN4O/c19-16-15(13-5-2-1-4-11(13)10-21-16)23-18(24)14-6-3-9-20-17(14)22-12-7-8-12/h1-6,9-10,12H,7-8H2,(H,20,22)(H,23,24)

InChI Key

NNTZVIHITIBXIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC=N2)C(=O)NC3=C(N=CC4=CC=CC=C43)Cl

Origin of Product

United States

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